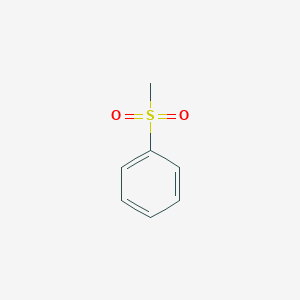

Methylsulfonylbenzene

Descripción general

Descripción

Methylsulfonylbenzene, also known as p-methylsulfonylbenzene, is a chemical compound that is part of the sulfone family. It is characterized by a benzene ring with a methylsulfonyl group attached to it. This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. For instance, N-substituted benzenesulfonamide derivatives with an electron-attracting group in the para-position can be treated with NaOH to undergo rearrangement reactions, forming compounds such as p-methylsulfonylphenylacetic acid . Additionally, interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid can lead to the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various techniques. X-ray single crystal diffraction has been used to characterize the structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing their organization as molecular crystals . Gas electron diffraction and quantum chemical methods have been employed to study the molecular structure and conformational properties of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. For example, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate can react with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes, which can then be converted to either an exocyclic olefin or to a carbonyl group . Electrophile-induced cyclization reactions of vinylallenyl sulfone have been shown to lead to the formation of heterocyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The steric hindrance and electronic effects of the substituents play a significant role in the reactivity of these compounds. For instance, the sulfonation and sulfation reactions of methylated phenols and anisoles with sulfur trioxide are determined by the directing effects of substituents . Visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed for electron-rich heteroarenes and N-arylacrylamides, providing a mild and efficient access to various (phenylsulfonyl)methylated compounds .

Aplicaciones Científicas De Investigación

1. Antibiotic Detection

Methylsulfonylbenzene derivatives are used in the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples. These assays employ antibodies raised against specific haptens that are synthesized using this compound-related compounds (Adrián et al., 2009).

2. Structural and Antimicrobial Studies

This compound analogs, such as 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, have been structurally characterized using various spectroscopic and quantum chemical methods. These compounds exhibit significant antibacterial and antifungal activities (Eren, Özdemir. Koçak, & Özdemir, 2018).

3. Wastewater Treatment

Studies on the degradation of linear alkylbenzene sulfonates (LAS) in wastewater treatment have utilized this compound-related methods. These involve the use of sonochemical reactors for effective LAS degradation, indicating this compound's relevance in environmental chemistry (Dehghani, Najafpoor, & Azam, 2010).

4. Battery Technology

Polyelectrolytes containing sulfonium cations, related to this compound, have been tested as separators in zinc-air cells. These materials have shown effectiveness in preventing cation permeation from anode to cathode, significantly increasing battery capacity (Dewi, Oyaizu, Nishide, & Tsuchida, 2003).

5. Organic Chemistry

The thermal decomposition of this compound derivatives has been studied, revealing new insights into sulfone chemistry. This research contributes to a deeper understanding of organic chemical reactions involving sulfones (Cubbage, Vos, & Jenks, 2000).

6. Biological and Medical Research

Studies on dimethyl sulfoxide, a compound related to this compound, have shown significant effects on human cellular processes and the epigenetic landscape, indicating its potential biological impact (Verheijen et al., 2019).

7. Dietary Supplement Research

Methylsulfonylmethane, a derivative of this compound, is studied as a dietary supplement for its anti-inflammatory properties and effects on oxidative stress (Butawan, Benjamin, & Bloomer, 2017).

8. Pharmacological Applications

Research on methylsulfonylmethane has also explored its protective effects on hemodynamics and oxidative stress in rats, suggesting its potential therapeutic uses (Mohammadi et al., 2012).

Mecanismo De Acción

Target of Action

Methylsulfonylbenzene, a compound incorporated into novel hydrazones, has been studied for its potential antitumor activity

Mode of Action

It’s known that the compound is incorporated into novel hydrazones, which have shown potential antitumor activity . This suggests that this compound may interact with its targets to inhibit cell proliferation or induce cell death, contributing to its antitumor effects.

Biochemical Pathways

Given its potential antitumor activity, it’s plausible that the compound may affect pathways involved in cell cycle regulation, apoptosis, or other processes critical to cell proliferation and survival .

Result of Action

The compound’s incorporation into novel hydrazones with potential antitumor activity suggests that it may contribute to the inhibition of tumor cell proliferation or the induction of tumor cell death .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that the sulfonyl group in the molecule can participate in various chemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific context and conditions under which they occur.

Cellular Effects

Compounds containing a sulfonyl group have been shown to have potential antitumor activity . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDWETOKTFWTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075228 | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3112-85-4 | |

| Record name | Methyl phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150B65AI4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

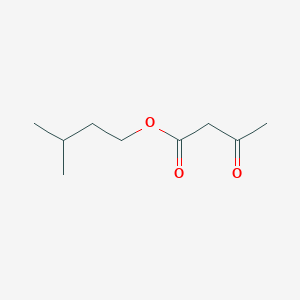

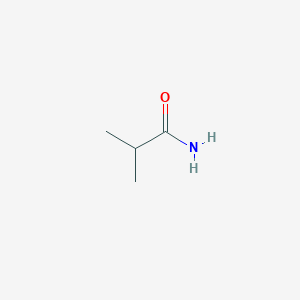

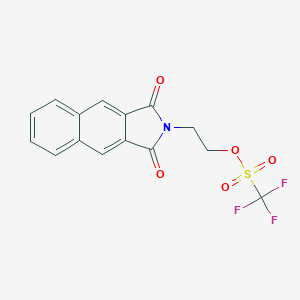

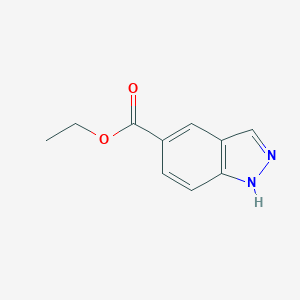

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

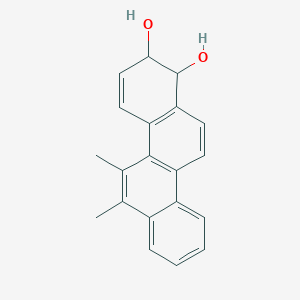

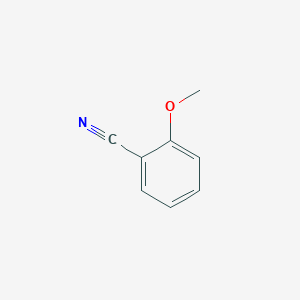

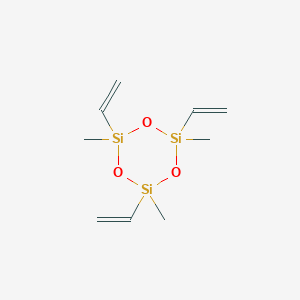

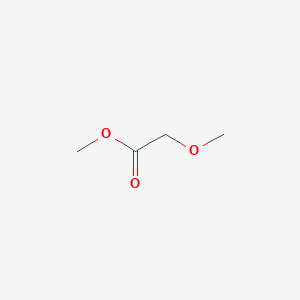

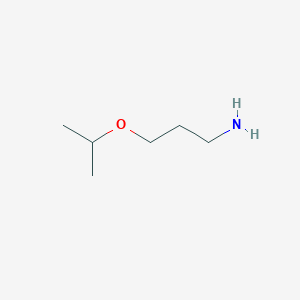

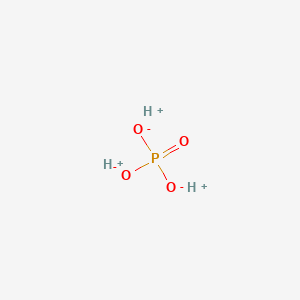

Feasible Synthetic Routes

Q & A

Q1: What is the role of the methylsulfonylbenzene group in drug design, particularly concerning its potential as an antitumor agent?

A: The this compound scaffold serves as a versatile building block in medicinal chemistry, often incorporated into larger molecules to potentially enhance their pharmacological properties. Research suggests that hydrazones incorporating a 4-methylsulfonylbenzene scaffold exhibit promising antitumor activity. [] This activity is likely due to their interaction with multiple targets involved in tumor growth and progression, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). []

Q2: Can you provide an example of a successful application of the this compound moiety in developing a drug candidate with improved efficacy?

A: Researchers have developed carboranyl analogues of Celecoxib, a known COX-2 inhibitor, by incorporating a carborane moiety as a phenyl mimetic. One such analogue, 4-[5-(1,7-dicarba-closo-dodecaboranyl)-3-trifluoromethyl-1H-pyrazol-1-yl]-1-methylsulfonylbenzene, demonstrated potent cytostatic activity against various melanoma and colorectal adenocarcinoma cell lines. [] This enhanced activity, compared to Celecoxib, highlights the potential of incorporating carborane units into this compound-containing structures for developing improved anticancer agents.

Q3: How does the presence of a methylsulfonyl group at different positions on a benzene ring influence the reactivity of the molecule?

A: The position of the methylsulfonyl group on the benzene ring significantly impacts the molecule's reactivity. For instance, in 2,4-dichloro-methylsulfonylbenzene, the methylsulfonyl group directs nucleophilic substitution reactions preferentially to the 2-position. This regioselectivity can be explained by analyzing the Hard and Soft Acids and Bases (HSAB) principle. [] This understanding is crucial for designing synthetic routes to specific isomers of di-substituted benzene derivatives.

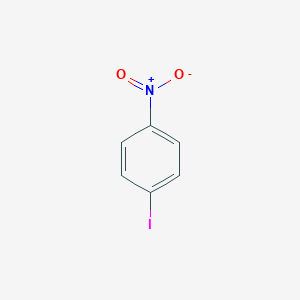

Q4: Are there any studies investigating the fragmentation patterns of this compound derivatives upon one-electron reduction?

A: Yes, pulse radiolysis studies have investigated the fragmentation of arylmethyl quaternary nitrogen mustards containing a this compound moiety upon one-electron reduction in aqueous solutions. [] Interestingly, while some derivatives, like the benzene and 4-methylsulfonylbenzene derivatives, fragmented readily to yield benzyl radicals, others, like the nitrobenzene derivatives, formed stable radical anions. This difference in behavior highlights the influence of substituents on the stability and reactivity of the radical species generated.

Q5: What analytical techniques are typically employed to characterize and quantify this compound and its derivatives?

A5: Various analytical methods are used to characterize and quantify this compound and its derivatives. These include but are not limited to:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compounds. []

- High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of synthesized compounds, such as 3-Chloro-4-methyl-methylsulfonylbenzene, an intermediate of the herbicide Sulcotrione. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)